molecular formula C7H5FN2O3S B6211276 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2994-70-9

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6211276
CAS RN: 2994-70-9
M. Wt: 216.2
InChI Key:
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Description

6-Fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, also known as 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione or 6FHT, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, consisting of a six-member ring with three nitrogen atoms and one sulfur atom. 6FHT has been found to possess a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Mechanism of Action

The exact mechanism of action of 6FHT is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with other proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6FHT has been found to possess a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the cytochrome P450 enzyme system, resulting in decreased drug metabolism and increased drug bioavailability. Additionally, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective effects. It has also been found to possess anti-tumor and anti-cancer effects, as well as anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The use of 6FHT in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and can be used in a variety of scientific research applications. Additionally, it is inexpensive and non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, it is not very stable and can be easily degraded by light and heat.

Future Directions

6FHT has a wide range of potential future applications in scientific research. It could be used to further investigate the effects of heterocyclic compounds on biological systems, as well as to study drug metabolism and pharmacokinetics. Additionally, it could be used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. It could also be used to study the effects of various drugs on the nervous system and to investigate the mechanisms of action of various drugs. Furthermore, it could be used to develop new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

6FHT can be synthesized from 4-aminobenzothiazole, a heterocyclic aromatic compound. The synthesis begins by reacting 4-aminobenzothiazole with dimethylacetamide in the presence of anhydrous potassium carbonate to form a benzothiazole intermediate. This intermediate is then treated with bromine and acetic acid to form the 6FHT product. The synthesis is relatively simple and can be carried out in a few steps.

Scientific Research Applications

6FHT has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of heterocyclic compounds on biological systems, as well as to study drug metabolism and pharmacokinetics. It has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. Additionally, 6FHT has been used to study the effects of various drugs on the nervous system and to investigate the mechanisms of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the conversion of 2-aminobenzenesulfonamide to the desired product through a series of reactions.", "Starting Materials": [ "2-aminobenzenesulfonamide", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Fluorine gas", "Acetic anhydride", "Acetic acid", "Chlorine gas", "Sodium carbonate", "Hydrogen peroxide", "Sodium chloride", "Water" ], "Reaction": [ "Diazotization of 2-aminobenzenesulfonamide with sodium nitrite and hydrochloric acid to form diazonium salt", "Addition of sodium bicarbonate to diazonium salt to form 2-aminobenzenesulfonic acid", "Nitration of 2-aminobenzenesulfonic acid with sodium nitrate and sulfuric acid to form 4-nitro-2-aminobenzenesulfonic acid", "Reduction of 4-nitro-2-aminobenzenesulfonic acid with sodium hydroxide to form 4-amino-2-aminobenzenesulfonic acid", "Fluorination of 4-amino-2-aminobenzenesulfonic acid with fluorine gas to form 4-amino-2-fluoroaminobenzenesulfonic acid", "Acetylation of 4-amino-2-fluoroaminobenzenesulfonic acid with acetic anhydride and acetic acid to form 4-acetamido-2-fluoroaminobenzenesulfonic acid", "Chlorination of 4-acetamido-2-fluoroaminobenzenesulfonic acid with chlorine gas to form 4-chloro-2-fluoroaminobenzenesulfonic acid", "Cyclization of 4-chloro-2-fluoroaminobenzenesulfonic acid with sodium carbonate and hydrogen peroxide to form 6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione", "Purification of the product by recrystallization from water" ] }

CAS RN

2994-70-9

Product Name

6-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Molecular Formula

C7H5FN2O3S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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